molecular formula C18H29N3O4 B2564714 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1206985-34-3

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2564714
CAS No.: 1206985-34-3
M. Wt: 351.447
InChI Key: NZWWDTUATBBPBS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a piperidinylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 1-(2-methoxyethyl)piperidine with a suitable alkylating agent under controlled conditions.

    Coupling with Dimethoxyphenyl Isocyanate: The piperidine intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate to form the final urea derivative. This step usually requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Analogs: Compounds with reduced functional groups.

    Substituted Derivatives: Compounds with new substituents replacing the methoxy groups.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-(piperidin-4-yl)methyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)urea

Comparison: Compared to similar compounds, 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exhibits unique properties due to the presence of the methoxyethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H28FNO3
  • Molar Mass : 373.46 g/mol
  • Melting Point : 89-91°C
  • Solubility : Soluble in DMSO (≥20 mg/mL)
  • Appearance : Off-white to light brown powder

The compound exhibits several biological activities that can be attributed to its structural components. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) effects. The dimethoxyphenyl group may contribute to its interaction with various receptors.

Potential Mechanisms:

  • Dopamine Receptor Modulation : The piperidine structure suggests potential interactions with dopamine receptors, which could influence mood and cognition.
  • Serotonin Receptor Activity : Similar compounds have shown activity at serotonin receptors, indicating possible antidepressant or anxiolytic effects.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
  • Neuroprotective Effects : The antioxidant properties could provide neuroprotection against oxidative stress-related damage.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, which could be beneficial in conditions like arthritis or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Related Compounds and Their Biological Activities

CompoundBiological ActivityReference
Compound AAntidepressant-like effects in mice
Compound BNeuroprotective against oxidative stress
Compound CAnti-inflammatory properties in vitro

Case Study Insights

  • A study on a related piperidine derivative showed significant improvement in depressive behaviors in rodent models when administered at doses of 10-30 mg/kg, suggesting a similar potential for the target compound.
  • Another investigation highlighted the neuroprotective effects of methoxy-substituted phenyl compounds in models of Alzheimer’s disease, indicating that structural similarities could predict similar outcomes for our compound.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-23-12-11-21-9-7-14(8-10-21)13-19-18(22)20-15-5-4-6-16(24-2)17(15)25-3/h4-6,14H,7-13H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWDTUATBBPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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